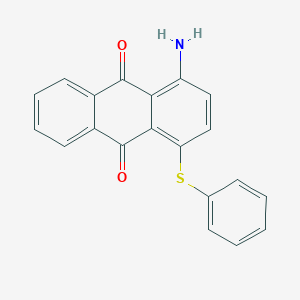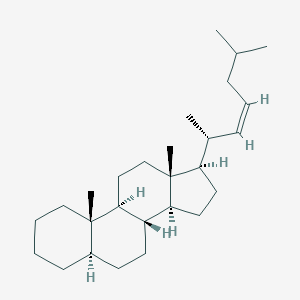
5alpha-Cholest-22-ene, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Cholest-22-ene, (Z)- is a cholesterol derivative that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and the various biochemical and physiological effects it exhibits. In
Wissenschaftliche Forschungsanwendungen
5alpha-Cholest-22-ene, (Z)- has been used in various scientific research applications, including studies on the regulation of cholesterol metabolism, the development of new drugs for the treatment of cholesterol-related diseases, and the investigation of the effects of cholesterol on cellular processes such as membrane fluidity and protein function. This compound has also been studied for its potential applications in the field of cancer research, as it has been shown to exhibit antiproliferative effects on certain cancer cell lines.
Wirkmechanismus
The mechanism of action of 5alpha-Cholest-22-ene, (Z)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cholesterol metabolism, or by modulating the expression of genes involved in cellular processes such as apoptosis and cell cycle regulation.
Biochemische Und Physiologische Effekte
Studies have shown that 5alpha-Cholest-22-ene, (Z)- exhibits various biochemical and physiological effects. For example, this compound has been shown to reduce the levels of total cholesterol and LDL cholesterol in the blood, while increasing the levels of HDL cholesterol. Additionally, 5alpha-Cholest-22-ene, (Z)- has been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5alpha-Cholest-22-ene, (Z)- in lab experiments is its unique chemical structure, which allows for the investigation of specific biochemical and physiological effects. Additionally, this compound is relatively easy to synthesize and has been shown to exhibit low toxicity in animal studies. However, one limitation of using 5alpha-Cholest-22-ene, (Z)- in lab experiments is the lack of information regarding its long-term effects on human health.
Zukünftige Richtungen
There are several future directions for further research on 5alpha-Cholest-22-ene, (Z)-. One such direction is the investigation of its potential as a therapeutic agent for the treatment of cholesterol-related diseases such as atherosclerosis and hypercholesterolemia. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on cellular processes such as apoptosis and cell cycle regulation. Finally, more research is needed to determine the long-term effects of 5alpha-Cholest-22-ene, (Z)- on human health, particularly with regards to its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5alpha-Cholest-22-ene, (Z)- can be achieved through several methods. One such method involves the oxidation of cholesterol using chromium trioxide in acetic acid, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the oxidation of cholesterol with potassium permanganate in acetic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. Both methods result in the formation of 5alpha-Cholest-22-ene, (Z)- with high yields.
Eigenschaften
CAS-Nummer |
15076-93-4 |
|---|---|
Produktname |
5alpha-Cholest-22-ene, (Z)- |
Molekularformel |
C27H46 |
Molekulargewicht |
370.7 g/mol |
IUPAC-Name |
(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-6-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h8,10,19-25H,6-7,9,11-18H2,1-5H3/b10-8-/t20-,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
FGASQKGMJOORPC-HBVVLULASA-N |
Isomerische SMILES |
C[C@H](/C=C\CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Kanonische SMILES |
CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Synonyme |
(Z)-5α-Cholest-22-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
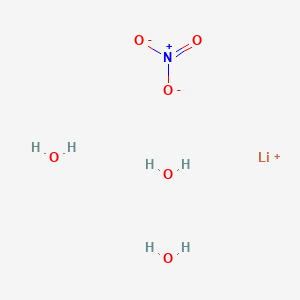


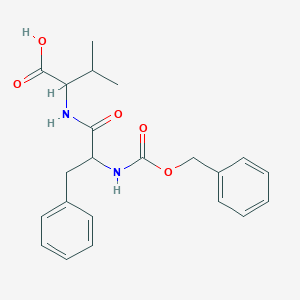
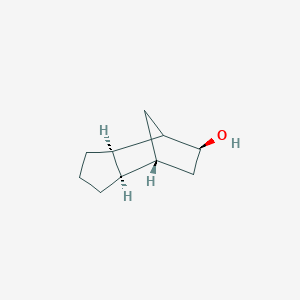
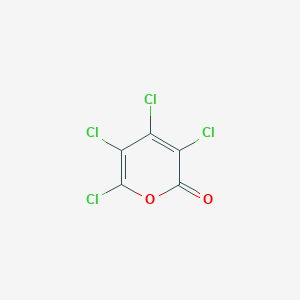
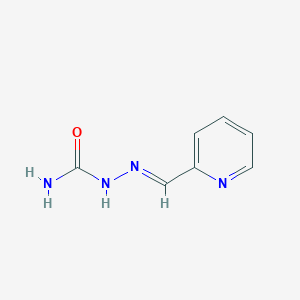
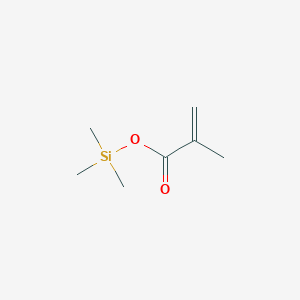
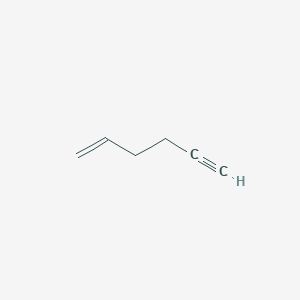
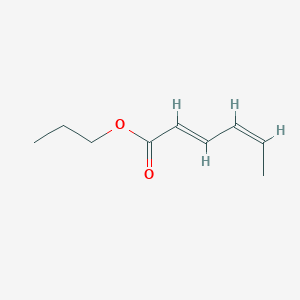
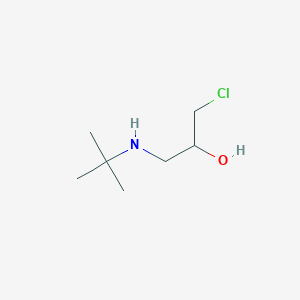
![Diethyl 2-[(2-methylphenyl)hydrazinylidene]propanedioate](/img/structure/B80133.png)
